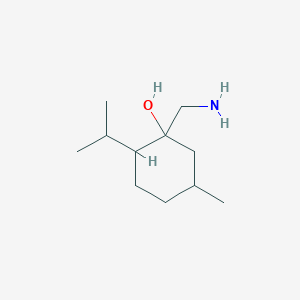
Cyclohexanol, 1-(aminomethyl)-5-methyl-2-(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexanol, 1-(aminomethyl)-5-methyl-2-(1-methylethyl)- is a complex organic compound with a unique structure It is a derivative of cyclohexanol, featuring additional functional groups that enhance its reactivity and potential applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 1-(aminomethyl)-5-methyl-2-(1-methylethyl)- typically involves multi-step organic reactions. One common method is the hydrogenation of cyclohexyl acetate using catalysts such as Cu/Al2O3, which can be promoted with Zn species to improve activity and selectivity . The reaction conditions often include elevated temperatures and pressures to facilitate the hydrogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the esterification of acetic acid with cyclohexene, followed by hydrogenation. The use of optimized catalysts and reaction conditions ensures high yield and purity of the final product. The process is designed to be efficient and scalable, making it suitable for large-scale production.
化学反应分析
Types of Reactions
Cyclohexanol, 1-(aminomethyl)-5-methyl-2-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Functional groups can be substituted to create new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone or cyclohexanoic acid, while reduction can produce different cyclohexanol derivatives.
科学研究应用
Cyclohexanol, 1-(aminomethyl)-5-methyl-2-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
作用机制
The mechanism by which Cyclohexanol, 1-(aminomethyl)-5-methyl-2-(1-methylethyl)- exerts its effects involves interactions with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact pathways and targets involved.
相似化合物的比较
Similar Compounds
Cyclohexanol, 1-methyl-4-(1-methylethyl)-: This compound shares a similar cyclohexanol backbone but differs in the position and type of substituents.
Cyclohexanol, 1-methyl-4-(1-methylethenyl)-, acetate: Another derivative with different functional groups, leading to distinct chemical properties.
Uniqueness
Cyclohexanol, 1-(aminomethyl)-5-methyl-2-(1-methylethyl)- is unique due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its structure allows for diverse chemical transformations, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
646050-02-4 |
|---|---|
分子式 |
C11H23NO |
分子量 |
185.31 g/mol |
IUPAC 名称 |
1-(aminomethyl)-5-methyl-2-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-8(2)10-5-4-9(3)6-11(10,13)7-12/h8-10,13H,4-7,12H2,1-3H3 |
InChI 键 |
NUGSZQQEORQBRB-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(C(C1)(CN)O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(Furo[2,3-d]pyrimidin-2-yl)amino]-2-hydroxybenzonitrile](/img/structure/B12610404.png)
![4-Nitro-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B12610406.png)
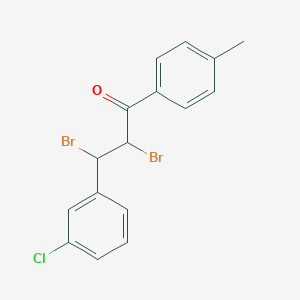
![6-(4-chlorophenyl)-1,4,5,7-tetramethyl-6H-Pyrrolo[3,4-d]pyridazine](/img/structure/B12610414.png)
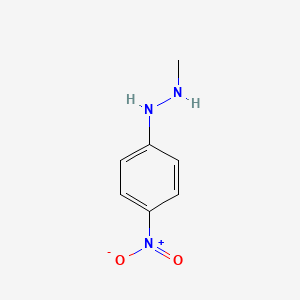
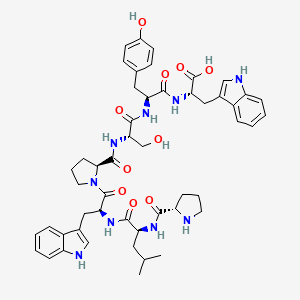
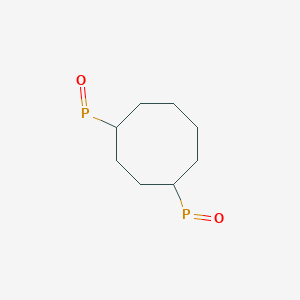
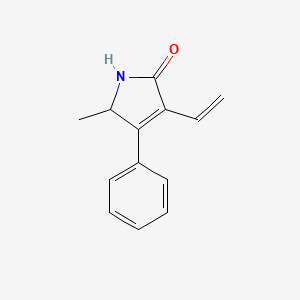
![N-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]thiourea](/img/structure/B12610431.png)
![1-[(Naphthalen-1-YL)methoxy]anthracene](/img/structure/B12610438.png)
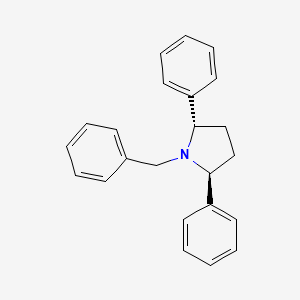
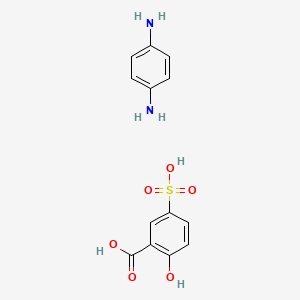
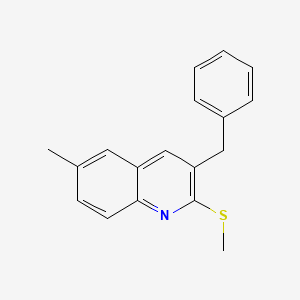
![3,8-Dihydro[1,4]diazepino[6,5-e]indol-1(2H)-one](/img/structure/B12610478.png)
